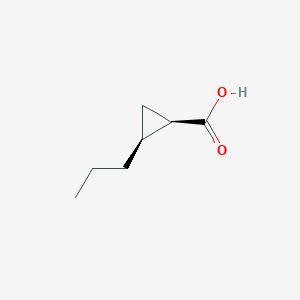
rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid
Vue d'ensemble
Description
Cyclopropane carboxylic acids are a class of organic compounds containing a cyclopropane ring and a carboxylic acid group . They are used in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of cyclopropane carboxylic acids often involves the reaction of a cyclopropane with a carboxylic acid or its derivatives . The specific synthesis route for “rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a cyclopropane carboxylic acid consists of a three-membered cyclopropane ring attached to a carboxylic acid group . The specific structure of “this compound” would include a propyl group attached to one of the carbons in the cyclopropane ring.Chemical Reactions Analysis
Cyclopropane carboxylic acids can undergo various chemical reactions, including esterification, amide formation, and decarboxylation . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.Applications De Recherche Scientifique
Biotechnological Production and Food Industry Applications
Rosmarinic acid (RA) is structurally related to rac-(1R,2S)-2-Propylcyclopropanecarboxylic acid and is widely distributed in plant species. It is used as a natural antioxidant and/or preservative in the food industry due to its ability to inhibit lipid peroxidation and bacterial growth. Advances in biotechnological production provide an effective "green" approach for large-scale application, confirming the health-promoting effects of RA and its value as a food additive. Despite improvements in stability and bioavailability, the use in food products requires thorough evaluation to balance safety and efficiency (Marchev et al., 2021).
Anticancer Therapies
Retinoids, including retinoic acid (RA), have shown significant antitumor activity for various cancers. The dramatic antitumor effect of all-trans retinoic acid (RA) in patients with acute promyelocytic leukemia (APL) has renewed enthusiasm for clinical studies of retinoids for oncologic therapeutic indications. Significant clinical responses have been observed in cutaneous T-cell malignancies, juvenile chronic myelogenous leukemia, and dermatologic malignancies. The combination of 13-cis-retinoic acid (cRA) with interferon alpha (IFN alpha) has produced high response rates for squamous cell carcinomas of the head, neck, and cervix (Smith et al., 1992).
Recycled Aggregate Concrete (RAC) in Construction
Research on recycled aggregate concrete (RAC) has demonstrated its feasibility as a structural material in civil engineering. Investigations into the mechanical properties, durability, and structural performance of RAC elements and structures, including beams, columns, slabs, and frames, reveal that with proper design and construction, RAC is safe and viable for use in civil engineering projects. This research provides directions for promoting the safe and economic use of RAC (Xiao et al., 2012).
Livestock Embryo Production
Retinoic acid (RA) supplementation during in vitro oocyte maturation improves in vitro embryo production in livestock. RA enhances nuclear oocyte maturation, cleavage and maturation rates, blastocyst formation, and embryo development. It also possesses antioxidant properties against reactive oxygen species (ROS) and an anti-apoptotic effect, enhancing the transcription of genes related to antioxidant activities (Abdelnour et al., 2019).
Propriétés
IUPAC Name |
(1R,2S)-2-propylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-3-5-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXKFXUFNJJDGP-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



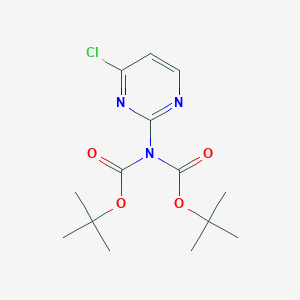
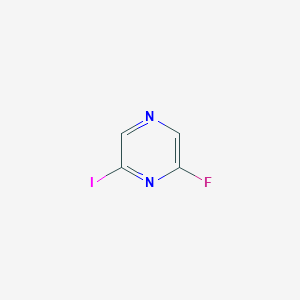
![8-Methyl-2-oxa-8-azaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1450262.png)
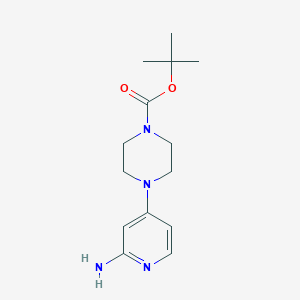
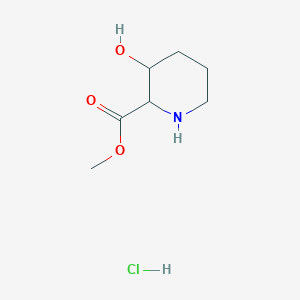
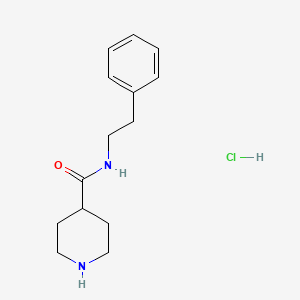
![[2-(4-Methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]amine dihydrochloride](/img/structure/B1450269.png)
![2,7-Diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1450271.png)
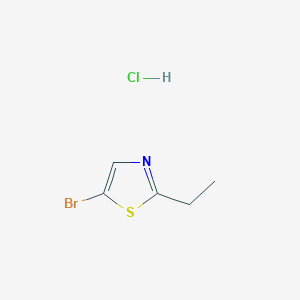
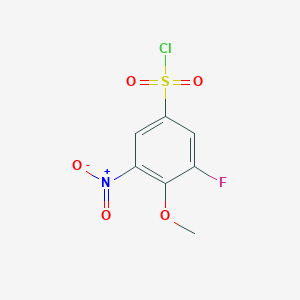
![6-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1450275.png)
![4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid](/img/structure/B1450277.png)

